molecular formula C26H31NO4 B12129065 (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12129065
M. Wt: 421.5 g/mol
InChI Key: NFWHPRGMISUMMR-XTQSDGFTSA-N
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Description

5-(4-tert-butylphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a hydroxy group, a methoxypropyl group, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes include:

    Formation of the tert-butylphenyl intermediate: This step involves the reaction of tert-butylbenzene with suitable reagents to introduce functional groups.

    Introduction of the hydroxy and methoxypropyl groups: These groups can be added through nucleophilic substitution reactions.

    Formation of the pyrrol-2-one ring: This step involves cyclization reactions under controlled conditions to form the pyrrol-2-one structure.

    Addition of the methylbenzoyl group: This final step involves the acylation of the pyrrol-2-one ring with a methylbenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-(4-tert-butylphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular membranes: Affecting membrane fluidity and signaling processes.

    Inhibiting or activating specific proteins: Leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    5-(4-tert-butylphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-chlorobenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a chlorobenzoyl group instead of a methylbenzoyl group.

    5-(4-tert-butylphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-fluorobenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a fluorobenzoyl group instead of a methylbenzoyl group.

Uniqueness

The uniqueness of 5-(4-tert-butylphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31NO4/c1-17-7-9-19(10-8-17)23(28)21-22(18-11-13-20(14-12-18)26(2,3)4)27(15-6-16-31-5)25(30)24(21)29/h7-14,22,28H,6,15-16H2,1-5H3/b23-21+

InChI Key

NFWHPRGMISUMMR-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)C(C)(C)C)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)C(C)(C)C)O

Origin of Product

United States

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